molecular formula C36H35N3O7 B2648447 Fmoc-L-Orn(C343)-OH CAS No. 1217351-18-2

Fmoc-L-Orn(C343)-OH

Cat. No. B2648447
CAS RN: 1217351-18-2
M. Wt: 621.69
InChI Key: LSBRHDMKSDVFIW-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Orn(C343)-OH is a derivative of the amino acid ornithine, which is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group . This compound is used in peptide synthesis, particularly in the production of azidopeptides .


Synthesis Analysis

The synthesis of Fmoc-L-Orn(C343)-OH involves several steps. The Fmoc group protects the amino group during synthesis. The Fmoc group is removed using a basic solvent such as piperidine. The next amino acid’s carboxyl group is activated and coupled with the free amino group under the action of a cross-linking agent .


Molecular Structure Analysis

The molecular structure of Fmoc-L-Orn(C343)-OH includes an ornithine core, which is a type of amino acid, and a Fmoc protecting group. The Fmoc group is a bulky, aromatic group that protects the amino group during peptide synthesis .


Chemical Reactions Analysis

In peptide synthesis, Fmoc-L-Orn(C343)-OH undergoes a series of reactions. The Fmoc group is first removed, revealing a free amino group. This amino group can then react with the activated carboxyl group of the next amino acid in the sequence .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-L-Orn(C343)-OH in peptide synthesis involves the formation of peptide bonds between amino acids. The Fmoc group is removed to expose a free amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond .

Future Directions

The use of Fmoc-L-Orn(C343)-OH and similar compounds in peptide synthesis is a topic of ongoing research. The development of more efficient synthesis methods and the exploration of new applications in peptide and protein chemistry are potential future directions .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O7/c40-33(28-19-22-18-21-8-6-16-39-17-7-13-27(31(21)39)32(22)46-35(28)43)37-15-5-14-30(34(41)42)38-36(44)45-20-29-25-11-3-1-9-23(25)24-10-2-4-12-26(24)29/h1-4,9-12,18-19,29-30H,5-8,13-17,20H2,(H,37,40)(H,38,44)(H,41,42)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBRHDMKSDVFIW-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Orn(C343)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.